Methyl 4-[N-Allyl-N-(2-methoxycarbonylethyl)]aminobutyrate
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Overview
Description
Methyl 4-[N-Allyl-N-(2-methoxycarbonylethyl)]aminobutyrate is an organic compound with the molecular formula C12H21NO4 It is a derivative of aminobutyric acid and features both allyl and methoxycarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[N-Allyl-N-(2-methoxycarbonylethyl)]aminobutyrate typically involves the reaction of 4-aminobutyric acid with allyl bromide and methyl 2-bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 4-aminobutyric acid attacks the electrophilic carbon of allyl bromide and methyl 2-bromoacetate, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[N-Allyl-N-(2-methoxycarbonylethyl)]aminobutyrate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate (KMnO4) for aldehyde formation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for ester reduction.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Epoxide: Formed from the oxidation of the allyl group.
Alcohol: Formed from the reduction of the ester group.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Methyl 4-[N-Allyl-N-(2-methoxycarbonylethyl)]aminobutyrate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its ability to cross the blood-brain barrier.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or neuroprotective properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[N-Allyl-N-(2-methoxycarbonylethyl)]aminobutyrate involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in the nervous system, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobutyrate: A simpler derivative of aminobutyric acid without the allyl and methoxycarbonyl groups.
N-Allyl-N-methylamino pyridine: Contains an allyl group but differs in the core structure.
Uniqueness
Methyl 4-[N-Allyl-N-(2-methoxycarbonylethyl)]aminobutyrate is unique due to the presence of both allyl and methoxycarbonyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.
Properties
IUPAC Name |
methyl 4-[(3-methoxy-3-oxopropyl)-prop-2-enylamino]butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-4-8-13(10-7-12(15)17-3)9-5-6-11(14)16-2/h4H,1,5-10H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXPGHNYQPUZQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCN(CCC(=O)OC)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652639 |
Source
|
Record name | Methyl 4-[(3-methoxy-3-oxopropyl)(prop-2-en-1-yl)amino]butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887406-90-8 |
Source
|
Record name | Methyl 4-[(3-methoxy-3-oxopropyl)(prop-2-en-1-yl)amino]butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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